molecular formula C8H12F2N4O B2565974 3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2226034-40-6

3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2565974
CAS No.: 2226034-40-6
M. Wt: 218.208
InChI Key: NFJGYRGIQXVEPT-UHFFFAOYSA-N
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Description

3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a difluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide or tetrahydrofuran. The intermediate product is then reacted with an isopropylamine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(trifluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide
  • 3-amino-1-(chloromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide
  • 3-amino-1-(methyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-1-(difluoromethyl)-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-amino-2-(difluoromethyl)-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-4(2)12-7(15)5-3-6(11)13-14(5)8(9)10/h3-4,8H,1-2H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJGYRGIQXVEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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